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cab-151 protein

Plant molecular biology Gene structure Cotton genomics

CAB-151 protein (CAS 147204-86-2) is a specific gene product from Gossypium hirsutum (upland cotton), classified as a photosystem II type II chlorophyll a/b binding protein of the light-harvesting complex II (LHCII) superfamily. Its primary sequence of 265 amino acids (precursor, MW ~28,390 Da) was first reported by Sagliocco et al.

Molecular Formula C15H8ClNO4
Molecular Weight 0
CAS No. 147204-86-2
Cat. No. B1175994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecab-151 protein
CAS147204-86-2
Synonymscab-151 protein
Molecular FormulaC15H8ClNO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAB-151 Protein (CAS 147204-86-2): Procurement-Relevant Identity and Classification for Photosynthesis Research


CAB-151 protein (CAS 147204-86-2) is a specific gene product from Gossypium hirsutum (upland cotton), classified as a photosystem II type II chlorophyll a/b binding protein of the light-harvesting complex II (LHCII) superfamily [1]. Its primary sequence of 265 amino acids (precursor, MW ~28,390 Da) was first reported by Sagliocco et al. in 1992 from the genomic clone cab-151, which contains a 795-nucleotide coding region interrupted by an 88-nucleotide intron [1]. The mature protein localizes to the chloroplast thylakoid membrane where it functions as a light receptor, capturing and delivering excitation energy to photosystem II [2]. It belongs to the LHCII type II sub-class, which is distinguished from type I and type III LHCII proteins by conserved sequence motifs in the N-terminal stromal extension that mediate reversible phosphorylation and state transitions [3].

Why Generic LHCII Protein Substitution Fails: CAB-151 (CAS 147204-86-2) Requires Species- and Type-Specific Selection


LHCII chlorophyll a/b binding proteins are not functionally interchangeable commodities. The plant LHC superfamily encompasses multiple distinct types (I, II, III) that differ in their N-terminal domain architecture, phosphorylation site topology, and role in state transitions [1]. CAB-151 is specifically a type II LHCII protein from a commercially critical crop species (Gossypium hirsutum), and its sequence and gene structure—including the presence of an 88-nucleotide intron absent from certain type II orthologs in other species [2]—make generic substitution with a type I LHCII (e.g., P27517 from Dunaliella, which is 12 amino acids shorter at 253 aa [3]) or even a type II LHCII from a different species (e.g., CAB-215 from Pisum sativum, encoded by an intronless gene [4]) scientifically indefensible for experiments requiring authentic cotton CAB-151 sequence, immunoreactivity, or species-specific expression context.

CAB-151 Protein (CAS 147204-86-2): Quantitative Differentiation Evidence Against Closest Analogs


Gene Architecture Differentiation: CAB-151 Contains a Defined Intron Absent in Key Type II Orthologs

The CAB-151 genomic clone from Gossypium hirsutum contains a 795-nucleotide coding region interrupted by an 88-nucleotide intron [1]. In contrast, the type II ortholog CAB-215 from Pisum sativum is encoded by an uninterrupted (intronless) open reading frame of equivalent length (265 amino acids) [2]. This structural difference directly impacts experimental design for any study requiring full genomic context, promoter analysis, or intron-mediated expression regulation in cotton.

Plant molecular biology Gene structure Cotton genomics

LHCII Sub-Type Classification: CAB-151 Type II Differs in Sequence Length and Phosphorylation Domain from Type I Proteins

CAB-151 (UniProt P27518) is a type II LHCII protein of 265 amino acids, with a characteristic N-terminal stromal extension containing photoregulated threonine phosphorylation sites that mediate state transition-dependent redistribution of excitation energy between photosystems I and II [1]. By comparison, the type I LHCII protein from Dunaliella tertiolecta (UniProt P27517) is 253 amino acids—12 residues shorter—and lacks the specific type II N-terminal phosphorylation motif architecture [2]. The type classification is functionally consequential: type II LHCII proteins, including CAB-151, participate in the mobile LHCII trimer pool involved in state 1–state 2 transitions, whereas type I proteins form the more static heterotrimeric core [3].

Light-harvesting complex State transitions Thylakoid membrane phosphorylation

Tissue-Specific Expression: CAB-151 mRNA Shows Quantitatively Defined Organ Distribution in Cotton

Northern hybridization analysis of CAB-151 mRNA in Gossypium hirsutum revealed a sharply defined tissue distribution: high-level transcript accumulation in leaves and in cotyledons from 4-week-germinated seedlings, low-level accumulation in stems, and undetectable signal in young embryos, dry seeds, and roots. Transcript accumulation was markedly increased by light [1]. In the broader context of the cotton CAB gene family, type I (Lhcb1) transcripts have been reported to be up to 10-fold more abundant than type III (Lhcb3) transcripts in photosynthetic tissues [2], indicating that individual CAB family members exhibit substantially different expression magnitudes even within the same tissue.

Gene expression Northern hybridization Cotton tissue specificity

Species-Specific Sequence Identity: CAB-151 from Gossypium hirsutum vs. Type II Orthologs from Other Plant Species

Sequence similarity searching reveals that CAB-151 (P27518) shares approximately 83.82% identity over 68 aligned amino acids with Malus domestica chlorophyll a-b binding proteins [1], and is nearly identical to the Arabidopsis thaliana LHCB2:4 protein [2]. While both CAB-151 (Gossypium hirsutum) and CAB-215 (Pisum sativum) are classified as type II LHCII proteins and both contain 265 amino acids [3] [4], they derive from evolutionarily distant plant lineages (Malvaceae vs. Fabaceae), meaning that species-specific sequence differences exist across the full-length protein. For antibody-based detection, the species-specific epitopes are essential: the commercially available CAB-151 polyclonal antibody (raised against recombinant Gossypium hirsutum CAB-151) exhibits species reactivity specifically validated for cotton and is not guaranteed to cross-react with orthologs from other species [5].

Sequence identity Phylogenetics Ortholog comparison

Recombinant Protein Production: CAB-151 Available in Validated E. coli and Yeast Expression Systems with Defined QC Metrics

Recombinant CAB-151 protein (full-length mature protein, residues 38–265) is commercially available expressed in both E. coli (CSB-CF333266GHB) [1] and yeast systems , with options for N-terminal His-tag or tag-free formats. The corresponding polyclonal antibody (CSB-PA333266XA01GHB) has been validated with quantitative QC specifications: purity ≥90% by SDS-PAGE, ELISA titer of 1:64,000, and positive Western blot validation against the recombinant antigen [2]. This level of validation documentation distinguishes CAB-151-specific reagents from generic anti-LHCII antibodies that may lack species-specific validation.

Recombinant protein E. coli expression Antibody validation

Molecular Weight Distinction: CAB-151 Precursor at 28,390 Da vs. Type I LHCII Apoprotein at 28.5 kDa from Dunaliella

The CAB-151 gene encodes a predicted precursor polypeptide of 265 amino acids with a calculated molecular weight of 28,390 Da [1]. After cleavage of the transit peptide (residues 1–37), the mature protein spans residues 38–265 [2]. For comparison, the type I LHCII apoprotein from Dunaliella tertiolecta (P27517) is 253 amino acids with an apparent molecular weight of approximately 28.5 kDa [3]. While both proteins are predicted to bind a similar complement of chlorophyll molecules (at least 14, comprising 8 Chl-a and 6 Chl-b, plus carotenoids such as lutein and neoxanthin) [2] [3], the 12-amino-acid length difference and distinct N-terminal architectures mean that the two proteins are not interchangeable for structural or biochemical reconstitution studies, particularly those examining the N-terminal stromal domain's role in granal membrane adhesion and state transitions [2].

Molecular weight Precursor protein Chlorophyll binding stoichiometry

CAB-151 Protein (CAS 147204-86-2): Validated Application Scenarios for Scientific Procurement


Cotton Photosystem II State Transition Research Requiring Type II-Specific LHCII Protein

CAB-151 is the appropriate reagent for studies of state 1–state 2 transitions in cotton (Gossypium hirsutum) photosystem II, where the reversible phosphorylation of the type II LHCII N-terminal threonine residues governs the migration of LHCII trimers between PSII and PSI [1]. Its classification as a type II LHCII protein (265 aa, with the characteristic phosphorylation domain) means that substituting a type I LHCII protein (e.g., P27517, 253 aa) would fail to recapitulate the correct phosphorylation-dependent mobility shift, as type I proteins lack the specific N-terminal architecture required for the mobile LHCII pool [2].

Cotton Tissue-Specific Gene Expression Analysis Using CAB-151 as a Photosynthetic Marker

The quantitatively defined tissue distribution of CAB-151 mRNA—high in leaves and 4-week cotyledons, low in stems, and undetectable in roots, seeds, and embryos—makes it a validated marker for photosynthetic competence in cotton tissues [1]. For studies of light-regulated gene expression or chloroplast development in Gossypium hirsutum, CAB-151 provides a well-characterized readout; researchers requiring a root-negative, leaf-positive control transcript can rely on the documented expression pattern rather than uncharacterized CAB family members whose tissue specificity may differ [2].

Immunodetection of Gossypium hirsutum LHCII Using Species-Validated CAB-151 Antibody

The commercially available CAB-151 polyclonal antibody (CSB-PA333266XA01GHB) has been raised against recombinant full-length Gossypium hirsutum CAB-151 protein and validated with quantitative QC metrics: ELISA titer of 1:64,000, purity ≥90% by SDS-PAGE, and positive Western blot detection of the recombinant antigen [1]. This antibody is appropriate for immunoblotting or ELISA-based quantification of CAB-151 in cotton thylakoid membrane preparations, with documented species reactivity restricted to Gossypium hirsutum [1]. Generic anti-LHCII antibodies lacking species-specific validation may exhibit variable cross-reactivity and are not recommended for cotton-specific detection [2].

Intron-Mediated Gene Regulation Studies in Cotton Using CAB-151 Genomic Context

The CAB-151 gene is distinguished from certain other type II LHCII genes (e.g., CAB-215 from pea, which is intronless [1]) by the presence of an 88-nucleotide intron within its 795-nucleotide coding region [2]. This structural feature makes CAB-151 a relevant model for studying intron-mediated enhancement of gene expression or splicing regulation in cotton, a context that cannot be replicated using intronless type II LHCII cDNAs or recombinant proteins expressed from intronless constructs [2].

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